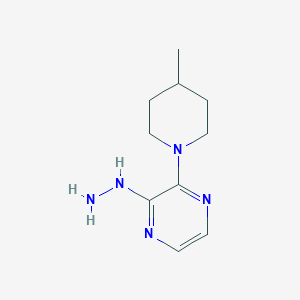

2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine

CAS No.:

Cat. No.: VC15970429

Molecular Formula: C10H17N5

Molecular Weight: 207.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N5 |

|---|---|

| Molecular Weight | 207.28 g/mol |

| IUPAC Name | [3-(4-methylpiperidin-1-yl)pyrazin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C10H17N5/c1-8-2-6-15(7-3-8)10-9(14-11)12-4-5-13-10/h4-5,8H,2-3,6-7,11H2,1H3,(H,12,14) |

| Standard InChI Key | KAEVPTQMVBZANV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C2=NC=CN=C2NN |

Introduction

Chemical Identity and Structural Elucidation

Structural Features

The pyrazine core is substituted at positions 2 and 6 (equivalent to positions 2 and 3 in alternative numbering) with hydrazine (-NH-NH) and 4-methylpiperidin-1-yl groups, respectively . The piperidine ring adopts a chair conformation, with the methyl group at position 4 introducing steric and electronic modulation. The hydrazinyl group facilitates hydrogen bonding and coordination chemistry, while the piperidinyl moiety enhances lipophilicity.

Spectroscopic Identifiers

Synthetic Methodologies and Catalytic Strategies

Dehydrogenative Coupling Approaches

While direct synthesis of 2-hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine remains unreported, analogous pyrazine derivatives are synthesized via acceptorless dehydrogenative coupling (ADC). Manganese-pincer complexes catalyze the coupling of β-amino alcohols to form 2,5-disubstituted pyrazines under base-mediated conditions . For example, 2-phenylglycinol undergoes ADC at 150°C in toluene with a Mn catalyst (2, 2 mol%) and KH (3 mol%), yielding 2,5-diphenylpyrazine in >99% yield . Adapting this methodology could involve substituting β-amino alcohols with hydrazine-containing precursors.

Proposed Synthetic Route

-

Hydrazine Introduction: Reacting 3-(4-methylpiperidin-1-yl)pyrazin-2-amine with hydroxylamine-O-sulfonic acid under basic conditions to replace the amine with hydrazine.

-

Catalytic Cyclization: Employing Mn- or Ru-pincer complexes to dehydrogenate and cyclize intermediates, analogous to methods described for quinoxaline synthesis .

Challenges in Functionalization

-

Hydrazine Stability: Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres and low-temperature steps.

-

Regioselectivity: Ensuring precise substitution at pyrazine positions requires directing groups or protective strategies.

Physicochemical Properties and Characterization

Predicted Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity; limited solubility in water.

-

Melting Point: Unreported; analogous pyrazines (e.g., 2,5-diphenylpyrazine) melt at 120–125°C .

-

Stability: Susceptible to oxidative degradation; storage under nitrogen recommended.

Spectroscopic Analysis

-

H NMR: Expected signals include piperidinyl methyl (δ 1.0–1.2 ppm), hydrazine NH (δ 3.5–4.5 ppm), and pyrazine aromatic protons (δ 8.0–9.0 ppm).

-

IR Spectroscopy: N-H stretches (3300–3500 cm), C=N vibrations (1600–1650 cm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume